(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

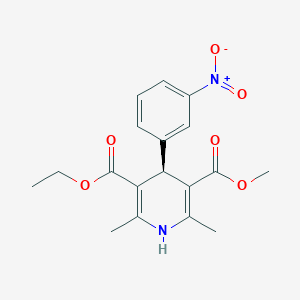

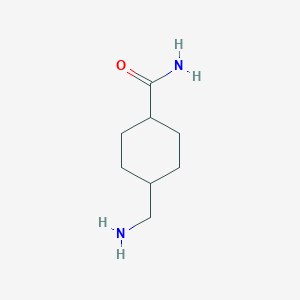

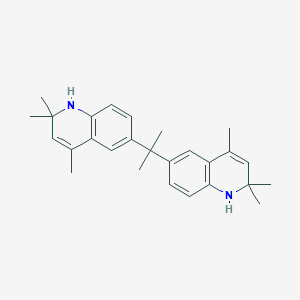

“(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate” is a chemical compound with the CAS Number: 117384-46-0. It has a molecular weight of 262.3 and its molecular formula is C12H22O6 . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate” is represented by the formula C12H22O6 . This indicates that the molecule contains 12 carbon atoms, 22 hydrogen atoms, and 6 oxygen atoms. The Inchi Key for this compound is ITWOKJQQGHCDBL-YUMQZZPRSA-N .Physical And Chemical Properties Analysis

“(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate” is a white to yellow solid . Its molecular weight is 262.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Organic Synthesis

This compound serves as a chiral auxiliary and resolving agent in organic synthesis. It is used to induce chirality in chemical reactions, which is essential for synthesizing enantiomerically pure substances. This application is particularly important in the synthesis of asymmetric catalysts and other chiral molecules .

Material Science

In material science, (-)-Di-tert-butyl D-tartrate can be used to prepare polymers with specific optical properties. The chirality of the compound can lead to the development of novel materials with unique characteristics, such as enhanced strength or altered electrical conductivity .

Analytical Chemistry

As a chiral derivatizing agent, it is employed in chromatographic techniques to separate enantiomers. This is vital for the quality control of pharmaceuticals and the analysis of complex mixtures where the determination of individual stereoisomers is required .

Food and Beverage Industry

Tartaric acid derivatives, including (-)-Di-tert-butyl D-tartrate, are used in the food industry as additives. They can act as acidity regulators, antioxidants, and flavor enhancers, contributing to the stability and taste of food products .

Environmental Science

The compound’s derivatives are explored for their potential use as non-halogenated flame retardants. This application is significant in creating safer and more environmentally friendly fire-resistant materials .

特性

IUPAC Name |

ditert-butyl (2S,3S)-2,3-dihydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWOKJQQGHCDBL-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate | |

CAS RN |

117384-46-0 |

Source

|

| Record name | 1,4-Bis(1,1-dimethylethyl) (2S,3S)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117384-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What is the role of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate in the synthesis of Zaragozic acids A and C?

A1: (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate, also known as di-tert-butyl D-tartrate, serves as the starting material in the synthesis of zaragozic acids A and C using a carbonyl ylide cycloaddition strategy []. The synthesis involves a multi-step transformation of di-tert-butyl D-tartrate into a key intermediate, which then undergoes a crucial carbonyl ylide cycloaddition reaction. This reaction forms the core structure of the zaragozic acids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)